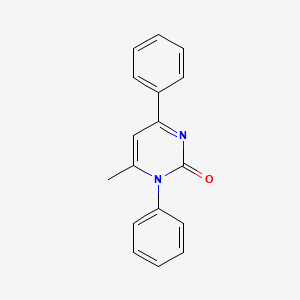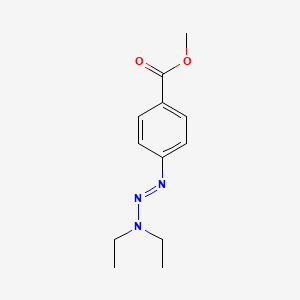
Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester is an organic compound characterized by its unique structure, which includes a benzoic acid core substituted with a triazenyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with triazenyl compounds under controlled conditions. One common method involves the esterification of 4-(3,3-diethyl-1-triazenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to optimize yield and purity. The final product is typically purified through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazenyl group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-3-ethynyl-, methyl ester
- Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, ethyl ester
Uniqueness
Benzoic acid, 4-(3,3-diethyl-1-triazenyl)-, methyl ester is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
77726-96-6 |
|---|---|
Fórmula molecular |
C12H17N3O2 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
methyl 4-(diethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C12H17N3O2/c1-4-15(5-2)14-13-11-8-6-10(7-9-11)12(16)17-3/h6-9H,4-5H2,1-3H3 |
Clave InChI |
QVVYTALOANQWEE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N=NC1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)
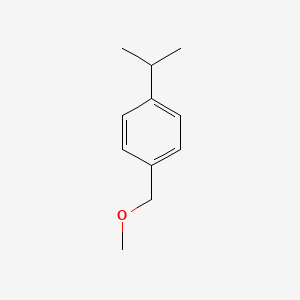
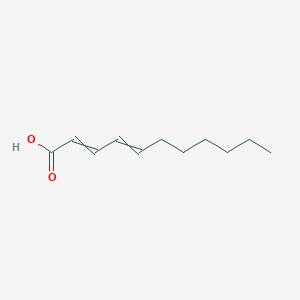
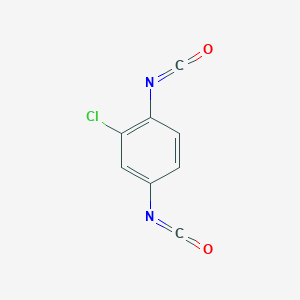
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
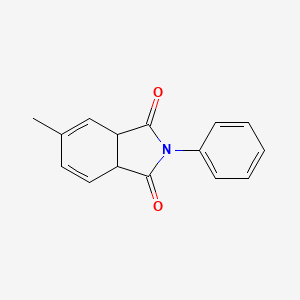
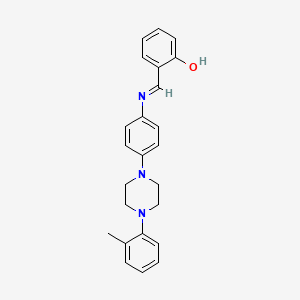
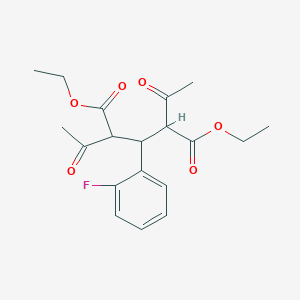
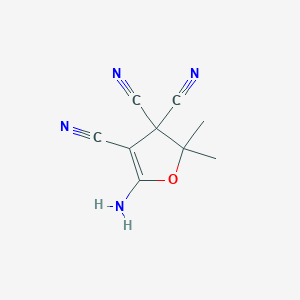
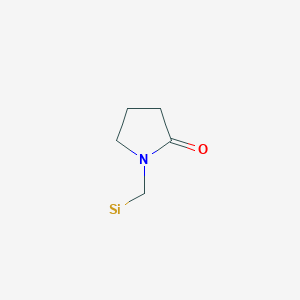
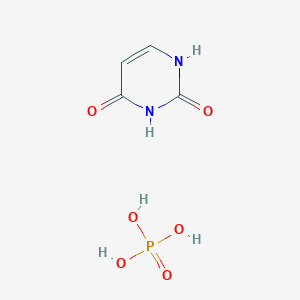
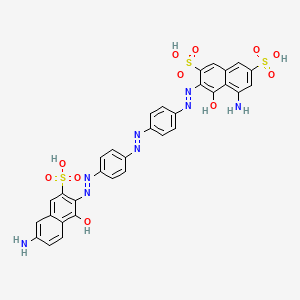
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
